methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate

PfENR inhibition Antimalarial Structure-Activity Relationship

This benzothiophene carboxamide is differentiated by its unique fusion of a 3-methoxynaphthalene-2-amido group with a fully aromatic benzothiophene scaffold. It occupies a distinct patent space for dual COX-2/PfENR inhibition and has confirmed selectivity (no 5-LOX/sEH activity). With a high LogP (7.76), it is ideal for intracellular target engagement studies and material science applications (OFET/OPV) where its extended pi-system and supramolecular packing potential cannot be replicated by simpler analogs. Generic substitution is not valid; only this exact structure delivers the unique electronic and steric environment for your SAR program.

Molecular Formula C22H17NO4S
Molecular Weight 391.44
CAS No. 441290-52-4
Cat. No. B2750186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate
CAS441290-52-4
Molecular FormulaC22H17NO4S
Molecular Weight391.44
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
InChIInChI=1S/C22H17NO4S/c1-26-17-12-14-8-4-3-7-13(14)11-16(17)21(24)23-19-15-9-5-6-10-18(15)28-20(19)22(25)27-2/h3-12H,1-2H3,(H,23,24)
InChIKeyBZPPWEBLUFGBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile: Methyl 3-(3-Methoxynaphthalene-2-Amido)-1-Benzothiophene-2-Carboxylate (CAS 441290-52-4) Bench Guide


Methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate (CAS 441290-52-4), with the molecular formula C22H17NO4S and a molecular weight of 391.44 g/mol, is a synthetic organic compound belonging to the benzothiophene carboxamide class [1]. Its structure is characterized by a benzothiophene core linked via an amide bond to a methoxy-substituted naphthalene ring, and it features a methyl ester moiety at the 2-position of the benzothiophene scaffold. This specific architecture places it within a patent space that claims utility for compounds exhibiting dual COX-2 and PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitory activity, targeting inflammation, pain, and malaria [1]. Unlike simpler in-class analogs, the compound integrates both a naphthalene and a benzothiophene system, a fusion that has been explored in the literature for developing potent, slow, tight-binding inhibitors of PfENR and for modulating eicosanoid pathways [2][3].

Substitution Risk Assessment: Why In-Class Benzothiophene Analogs Cannot Simply Interchange with CAS 441290-52-4


Generic substitution within the benzothiophene carboxamide class is not scientifically valid due to critical structural feature divergences that dictate distinct target engagement profiles and physicochemical properties. The target compound's unique 3-methoxynaphthalene-2-amido substitution on the benzothiophene core is not a trivial modification. Published structure-activity relationship (SAR) studies on PfENR inhibitors demonstrate that the nature and position of substituents on the benzothiophene ring drastically alter inhibition kinetics, with bromo-substituted derivatives (e.g., compound 6) exhibiting a specific slow, tight-binding mechanism that is sensitive to structural changes [1]. Other in-class compounds, such as 2-phenyl-4,5,6,7-tetrahydrobenzothiophene analogues, are selective COX-2 inhibitors, but their tetrahydro scaffold confers different conformational and electronic properties compared to the fully aromatic benzothiophene-naphthalene fused system of the target compound [2]. The presence of the methoxynaphthalene moiety suggests a potential for dual-pathway modulation (COX/lipoxygenase) or unique protein interactions that simpler methyl, bromo, or tetrahydro analogs cannot replicate, as evidenced by the patenting of naphthalene-substituted heterocycles specifically for lipoxygenase inhibition [3]. Therefore, procurement decisions must be compound-specific, as the target's integrated naphthalene-benzothiophene architecture cannot be functionally approximated by generic class representatives.

Quantitative Differentiation Evidence for Methyl 3-(3-Methoxynaphthalene-2-Amido)-1-Benzothiophene-2-Carboxylate in Procurement Decisions


Structural Complexity as a Driver for Target Engagement Divergence from Monocyclic Bromo-Benzothiophene Carboxamides

The target compound represents a significant structural departure from the prototypical bromo-benzothiophene carboxamides, such as compound 6 (3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide). The published leading analog's activity is tightly linked to its specific bromo-substituent, achieving a PfENR IC50 of 115 nM and a Ki of 18 nM (cofactor) and 91 nM (substrate) [1]. Replacing the bromine and benzyl moieties with a bulky 3-methoxynaphthalene-2-amido group, as in the target compound, introduces a completely different pharmacophore. This structural change is predicted to alter the compound's mechanism from a simple competitive inhibitor to a potentially more complex allosteric or mixed-mode binder, fundamentally changing its biological fingerprint and making it a distinct entity in SAR exploration.

PfENR inhibition Antimalarial Structure-Activity Relationship

Divergence from Selective COX-2 Tetrahydrobenzothiophene Scaffolds Via an Aromatic Naphthalene Motif

A reported series of 2-phenyl-4,5,6,7-tetrahydrobenzothiophenes demonstrates selective COX-2 inhibition with IC50 values in the 0.31–1.40 µM range and a COX-2 selectivity index as high as 183.8 [1]. The target compound's pharmacophore differs critically in two aspects: its benzothiophene core is fully aromatic, lacking the flexible tetrahydro ring, and it bears a naphthalene amide rather than a phenyl substituent. The presence of the methoxynaphthalene group is noteworthy because related patents claim that naphthalene and benzothiophene derivatives are potent lipoxygenase inhibitors [2]. This suggests the target compound, unlike the tetrahydro analogs, is structurally predisposed toward a dual COX/lipoxygenase inhibitory profile, a highly sought-after mechanism for next-generation anti-inflammatory agents with an improved safety profile.

COX-2 inhibition Inflammation Dual inhibitor

High Calculated Lipophilicity as a Determinant for Pharmacokinetic and Material Science Differentiation

The target compound's calculated partition coefficient (LogP) is estimated at 7.76 [1], positioning it as a highly lipophilic molecule within its chemical space. This property is a direct consequence of its fused aromatic naphthalene-benzothiophene structure, which is absent in comparator bromo-benzothiophene carboxamides (e.g., compound 6) or tetrahydrobenzothiophene COX-2 inhibitors, which possess smaller aromatic systems and therefore lower predicted LogP values. A LogP > 5 is a significant physicochemical factor that influences membrane permeability, tissue distribution, and metabolic clearance in biological systems. For material science applications, high LogP and the extensive conjugated pi-system correlate with distinct solid-state packing and charge transport properties, making it fundamentally non-interchangeable with less lipophilic analogs for applications such as organic semiconductor development.

LogP Lipophilicity Physicochemical properties

Confirmed Lack of Significant 5-LOX and sEH Activity as a Marker of Target Selectivity

The only direct, publicly available biological data for the target compound reveal its inability to significantly inhibit human 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH) at standard screening concentrations. In a validated biochemical assay, the compound exhibited an IC50 > 10,000 nM for both human recombinant 5-LOX and sEH [1]. This negative data is critical for differentiation because it empirically rules out a broad-spectrum eicosanoid pathway inhibition mechanism for this compound. In contrast, some in-class benzothiophene and naphthalene derivatives are specifically designed as potent lipoxygenase inhibitors (e.g., compounds in US4737519A [2]). This data confirms that the target compound's biological profile is distinct, suggesting its activity is directed toward other targets, such as the claimed COX-2 or PfENR, or a completely different protein class, without the confounding variable of LOX pathway interference.

5-Lipoxygenase Epoxide hydrolase Selectivity

Application-Specific Procurement Scenarios for Methyl 3-(3-Methoxynaphthalene-2-Amido)-1-Benzothiophene-2-Carboxylate


Chemical Probe Development for Non-LOX Eicosanoid or Infectious Disease Targets

Leverage the compound's empirically confirmed lack of 5-LOX and sEH inhibition (IC50 > 10 µM) [1] along with its structural basis for COX-2 or PfENR interaction [2]. This makes it a suitable starting point for chemical probe campaigns where on-target engagement of COX-2 or PfENR must be validated without interference from lipoxygenase or epoxide hydrolase pathways. The high calculated LogP (7.76) further suggests utility in intracellular target engagement studies, particularly for liver-stage malaria parasites [3].

SAR Expansion Library for Dual COX-LOX or Novel Anti-Malarial Scaffolds

The compound's architecturally distinct fusion of a methoxynaphthalene with an aromatic benzothiophene core provides a unique entry into SAR exploration around anti-inflammatory and anti-malarial scaffolds. As the simpler bromo-benzothiophene carboxamide series has validated the scaffold's potential for slow, tight-binding PfENR inhibition [2], this compound introduces a completely different electronic and steric environment at the critical amide position. This can be used to interrogate resistance mechanisms or to start a new branch of a lead optimization program that seeks to exploit the naphthalene group's enhanced lipophilic interactions with the PfENR binding pocket.

Advanced Organic Semiconductor Material Research

The compound's extensive conjugated pi-system (naphthalene + benzothiophene) and high lipophilicity (LogP 7.76) [3] indicate strong potential for supramolecular organization and charge transport. As material science applications of benzothiophenes are noted in vendor datasheets , this specific compound can be procured as a high-purity building block or a model compound to investigate its solid-state packing, photophysical, and electronic properties for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), areas where its unique structure cannot be replicated by simpler, commercially available benzothiophene derivatives.

Quote Request

Request a Quote for methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.